Procarbazine hydrochloride is a hydrochloride obtained by combining procarbazine with one equivalent of hydrochloric acid. An antineoplastic chemotherapy drug used for treatment of Hodgkin's lymphoma. Metabolism yields azo-procarbazine and hydrogen peroxide, which results in the breaking of DNA strands. It has a role as an antineoplastic agent. It contains a procarbazine(1+).
Procarbazine Hydrochloride is the hydrochloride salt of a methylhydrazine derivative with antineoplastic and mutagenic activities. Although the exact mode of cytotoxicity has not been elucidated, procarbazine, after metabolic activation, appears to inhibit the trans-methylation of methionine into transfer RNA (t-RNA), thereby preventing protein synthesis and consequently DNA and RNA synthesis. This agent may also undergo auto-oxidation, resulting in the formation of cytotoxic free radicals which damage DNA through an alkylation reaction.
Procarbazine hydrochloride can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity according to state or federal government labeling requirements.
An antineoplastic agent used primarily in combination with mechlorethamine, vincristine, and prednisone (the MOPP protocol) in the treatment of Hodgkin's disease.
C12H20ClN3O
Procarbazine hydrochloride
CAS No.: 366-70-1
Cat. No.: VC20743112
Molecular Formula: C12H19N3O.ClH
C12H20ClN3O
Molecular Weight: 257.76 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 366-70-1 |
---|---|
Molecular Formula | C12H19N3O.ClH C12H20ClN3O |
Molecular Weight | 257.76 g/mol |
IUPAC Name | 4-[(2-methylhydrazinyl)methyl]-N-propan-2-ylbenzamide;hydrochloride |
Standard InChI | InChI=1S/C12H19N3O.ClH/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3;/h4-7,9,13-14H,8H2,1-3H3,(H,15,16);1H |
Standard InChI Key | DERJYEZSLHIUKF-UHFFFAOYSA-N |
SMILES | CC(C)NC(=O)C1=CC=C(C=C1)CNNC.Cl |
Canonical SMILES | CC(C)NC(=O)C1=CC=C(C=C1)CNNC.Cl |
Appearance | Assay:≥98%A crystalline solid |
Melting Point | 433 °F (decomposes) (NTP, 1992) |
Chemical Structure and Properties
Procarbazine hydrochloride (C₁₂H₂₀ClN₃O) is the hydrochloride salt of a methylhydrazine derivative with antineoplastic and mutagenic activities . It is characterized by several key identifiers:
The compound contains an N-methyl group that is essential for its activity but lacks the chloroethyl group present in nitrogen mustard-type alkylating agents . This structural difference classifies procarbazine hydrochloride as a 'nonclassical' alkylating agent belonging to the same family as dacarbazine and hexamethylamine .
Physical and Chemical Characteristics
Procarbazine hydrochloride displays the following computed and experimental properties:
These properties influence the compound's pharmacokinetic profile and its ability to cross biological barriers, particularly relevant for its application in central nervous system tumors.
Mechanism of Action
Procarbazine hydrochloride functions as a prodrug, requiring metabolic transformation to exert its cytotoxic effects. Although the complete mechanism remains incompletely elucidated, several pathways have been identified through which this agent disrupts cellular processes .
Primary Mechanisms
After metabolic activation, procarbazine appears to inhibit the trans-methylation of methionine into transfer RNA (t-RNA), thereby preventing protein synthesis and consequently DNA and RNA synthesis . This interference with fundamental cellular processes arrests cell division and growth.
Secondary Mechanisms
The compound may also undergo auto-oxidation, resulting in the formation of cytotoxic free radicals that damage DNA through alkylation reactions . Research indicates that procarbazine plus Cu(II) can induce piperidine-labile and formamidopyrimidine-DNA glycosylase-sensitive lesions at specific DNA sequences, including the 5'-ACG-3' sequence (complementary to a hotspot of the p53 gene) and the 5'-TG-3' sequence . This damage occurs through non-enzymatic formation of the Cu(I)-hydroperoxo complex and methyl radicals .
Clinical Applications
Originally synthesized in the late 1950s during research for monoamine oxidase inhibitors, procarbazine was quickly repurposed as an anticancer agent . Its current applications focus primarily on hematological malignancies and brain tumors.
Treatment of Hodgkin's Lymphoma
Procarbazine hydrochloride has maintained a significant role in the management of Hodgkin's lymphoma for several decades:
-
Initially used in the MOPP regimen (mechlorethamine, Oncovin [vincristine], procarbazine, and prednisone), which demonstrated substantial efficacy in advanced Hodgkin's lymphoma
-
Later incorporated into the dose-intensified BEACOPP regimen (bleomycin, etoposide, doxorubicin, cyclophosphamide, vincristine, procarbazine, and prednisone), which has yielded promising results in recent clinical trials
The FDA has specifically approved procarbazine hydrochloride to be used with other drugs to treat advanced Hodgkin lymphoma in both adults and children .
Treatment of Brain Tumors
Procarbazine has established efficacy in the treatment of gliomas, including:
-
Astrocytomas
-
Glioblastomas
-
Oligodendrogliomas
In this application, it is most commonly administered as part of the PCV regimen (procarbazine, lomustine [CCNU], and vincristine) . The ability of procarbazine to cross the blood-brain barrier makes it particularly valuable for central nervous system malignancies.
Other Applications
While less commonly employed, procarbazine hydrochloride has been investigated in the treatment of:
-
Non-Hodgkin's lymphoma
-
Primary central nervous system lymphoma
-
Multiple myeloma
-
Malignant melanoma
Active research continues to evaluate its potential in these and other malignancies, often in novel combination protocols.
Preclinical Research Findings
Extensive laboratory studies have characterized the cellular effects and potential toxicities of procarbazine hydrochloride.
In Vitro Studies
Research has demonstrated that procarbazine exerts significant effects on cellular DNA:
-
Induction of DNA damage at specific sequences through interaction with metal ions
-
Clastogenic (chromosome-breaking) activity in cultured cells
These findings provide mechanistic support for both the therapeutic effects and toxicity concerns associated with this agent.
In Vivo Studies
Animal studies have revealed important systemic effects:
-
Drastic reduction in haploid cells and spermatogenic arrest, demonstrating variation among tissues
-
Mutagenic activity in multiple organs after high-dose treatment
Pharmacological Properties
Metabolism and Pharmacokinetics
Procarbazine hydrochloride undergoes complex metabolic transformation, primarily through cytochrome P-450 and monoamine oxidase pathways . This metabolism is essential for activation of the prodrug. The resulting active metabolites interact with various cellular components, particularly DNA, RNA, and proteins.
Dosage and Administration
Available in several formulations for clinical use:
Pack Size | Commercial Availability |
---|---|
50 mg | In Stock |
100 mg | In Stock |
500 mg | In Stock |
1 g | In Stock |
1 mL x 10 mM (in DMSO) | In Stock |
Procarbazine hydrochloride is administered orally, facilitating outpatient treatment regimens . Specific dosing schedules vary by indication and combination protocol.
Adverse Effects and Toxicity
Common Adverse Effects
The most frequently reported side effects include:
-
Gastrointestinal disturbances
-
Myelosuppression (bone marrow suppression)
These acute toxicities generally respond to dose adjustment or supportive care.
Late Toxicity
More concerning are the long-term consequences of procarbazine hydrochloride therapy:
-
Secondary cancers have been reported following MOPP therapy
-
Infertility is a significant concern, particularly with cumulative exposure
Historical Context and Future Directions
Historical Development
First synthesized in the late 1950s as a potential monoamine oxidase inhibitor, procarbazine's anticancer properties were quickly recognized and developed . It received regulatory approval in 1965 and has been marketed in approximately 84 countries . After a period of declining use due to toxicity concerns, recent years have seen renewed interest in procarbazine-containing regimens.
Ongoing Research
Current clinical investigations continue to evaluate procarbazine hydrochloride in:
-
Novel combination protocols for established indications
-
Expanded applications in additional malignancies
-
Dose-optimization strategies to minimize toxicity while maintaining efficacy
The compound's unique mechanism of action—with multiple cellular targets and lack of cross-resistance with other alkylating agents, cytostatics, or radiotherapy—ensures its continued relevance in oncology research .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume